Bienvenue dans la boutique en ligne BenchChem!

(1H-Indol-3-yl)-1-propanamine

Serotonin N-acetyltransferase substrate selectivity melatonin biosynthesis

(1H-Indol-3-yl)-1-propanamine (CAS 6245-89-2), systematically also named 3-(1H-indol-3-yl)propan-1-amine and commonly referred to as homotryptamine, is an indoleethylamine homolog belonging to the tryptamine class of monoamine alkaloids. It is characterized by a three-carbon propylamine side chain attached at the indole C-3 position, distinguishing it from the prototypical tryptamine scaffold which bears a two-carbon ethylamine linker.

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
CAS No. 6245-89-2
Cat. No. B1294736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Indol-3-yl)-1-propanamine
CAS6245-89-2
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCCN
InChIInChI=1S/C11H14N2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7,12H2
InChIKeyOOIAXMPVZJKJHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1H-Indol-3-yl)-1-propanamine (CAS 6245-89-2): Chemical Identity, Pharmacophore Class, and Procurement-Relevant Structural Context


(1H-Indol-3-yl)-1-propanamine (CAS 6245-89-2), systematically also named 3-(1H-indol-3-yl)propan-1-amine and commonly referred to as homotryptamine, is an indoleethylamine homolog belonging to the tryptamine class of monoamine alkaloids [1]. It is characterized by a three-carbon propylamine side chain attached at the indole C-3 position, distinguishing it from the prototypical tryptamine scaffold which bears a two-carbon ethylamine linker. The compound has a molecular formula of C₁₁H₁₄N₂ and a molecular weight of 174.24 g/mol, and it is commercially available as a research chemical with typical purities of 95–98% . Homotryptamine has been investigated for its interactions with serotonin receptors and the serotonin transporter (SERT), and it has served as a key pharmacophoric scaffold in medicinal chemistry programs aimed at developing selective serotonin reuptake inhibitors (SSRIs) [2][3].

Why Tryptamine and Other Indolealkylamines Cannot Substitute for (1H-Indol-3-yl)-1-propanamine in Critical Research Applications


Although (1H-Indol-3-yl)-1-propanamine (homotryptamine) shares the indole nucleus with tryptamine, serotonin, and other indolealkylamines, the single methylene unit difference in the side chain—ethylamine versus propylamine—produces chemically and pharmacologically non-interchangeable entities. This chain-length variation alters the distance between the protonated amine and the indole ring, which directly affects the compound's recognition by aminergic receptors, monoamine transporters, and metabolic enzymes such as monoamine oxidase (MAO) and serotonin N-acetyltransferase (AANAT) [1][2]. In medicinal chemistry, the homotryptamine scaffold has been shown to confer a distinct SERT binding profile compared to tryptamine, enabling the development of patent-protected SSRI candidates that would not be accessible from the tryptamine ethylamine scaffold [3]. Furthermore, the extended homotryptamine side chain provides three rotatable bonds between the indole ring and the terminal amine, offering a different conformational sampling space that directly impacts both molecular recognition and the design of conformationally restricted analogs [4]. Generic substitution with tryptamine (CAS 61-54-1) or 5-hydroxytryptamine (CAS 50-67-9) would therefore yield fundamentally different pharmacological and biochemical outcomes, invalidating comparative structure–activity relationship (SAR) analyses.

Quantitative Differentiation Evidence for (1H-Indol-3-yl)-1-propanamine Versus Closest Analogs: A Comparator-Based Evidence Guide


AANAT Catalytic Efficiency: Homotryptamine Is Processed 20-Fold Less Efficiently Than Serotonin

In a direct comparative enzymological study, 3-indolepropylamine (homotryptamine) was evaluated alongside serotonin (5-hydroxytryptamine) and other indoleamine analogs as substrates for arylalkylamine N-acetyltransferase (AANAT), the rate-limiting enzyme in melatonin biosynthesis. Homotryptamine was processed by AANAT, but with an approximately 20-fold reduction in catalytic efficiency relative to the natural substrate serotonin, as measured by combined kcat and kcat/Km comparisons [1]. By contrast, the longer-chain analog 3-indolebutylamine showed a 60-fold reduction, and racemic α-methyltryptamine also exhibited reduced kcat and kcat/Km [1]. This quantitative order of substrate efficiency (serotonin >> homotryptamine > indolebutylamine) establishes that the propylamine chain length occupies an intermediate position in AANAT substrate selectivity that is distinct from both the natural substrate and longer-chain analogs. Researchers sourcing homotryptamine for AANAT or melatonin pathway studies can therefore expect a defined, quantifiable window of enzyme processing that cannot be replicated by tryptamine or serotonin.

Serotonin N-acetyltransferase substrate selectivity melatonin biosynthesis enzyme kinetics

Serotonin Transporter (SERT) Pharmacophore: Homotryptamine Scaffold Is the Core of a Patent-Protected SSRI Chemotype Distinct from Tryptamine

The homotryptamine scaffold—defined by the 3-(3-aminopropyl)indole architecture—has been extensively exploited in the rational design of selective serotonin reuptake inhibitors (SSRIs). A series of N,N-dimethylhomotryptamines was prepared and their binding affinities at the human serotonin transporter (hSERT) determined; compounds bearing electron-withdrawing substituents at the indole C5-position were found to be potent SSRIs [1]. The parent homotryptamine scaffold served as the starting point for multiple generations of conformationally restricted analogs developed at Bristol-Myers Squibb, including indole cyclopropylmethylamines and indole tetrahydropyridines, some of which achieved sub-nanomolar hSERT binding (Ki = 0.18 nM for compound (+)-12a) with >1,000-fold selectivity over hDAT, hNET, 5-HT₁A, and 5-HT₆ receptors [2][3]. Critically, this SERT-oriented pharmacophore is distinct from the tryptamine (ethylamine) scaffold, which typically yields compounds with mixed serotonergic receptor agonist activity rather than selective transporter inhibition. The homotryptamine propylamine chain also provides an additional vector for conformational restriction strategies—such as cyclopentyl and tetrahydropyridine ring fusions—that are geometrically inaccessible from the shorter tryptamine ethylamine chain [3][4].

serotonin transporter SERT SSRI homotryptamine medicinal chemistry

15-Lipoxygenase Inhibition: Homotryptamine and Tryptamine Scaffolds Yield Differentially Substitutable Sulfonamide Inhibitors

Both tryptamine and homotryptamine scaffolds have been independently employed as the indoleamine core for a series of 15-lipoxygenase (15-LO) inhibitors, but their differential side-chain lengths impose distinct geometric constraints on the sulfonamide pharmacophore. In a study by Weinstein et al. (2005), aryl-substituted sulfonamides derived from both tryptamine and homotryptamine scaffolds were evaluated as inhibitors of mammalian 15-lipoxygenase. Compounds with aryl substituents at the C-2 position of the indole core in both series (e.g., compounds 37a–p) proved to be potent inhibitors of the isolated enzyme, with selected compounds demonstrating desirable selectivity over isozymes 5- and 12-LO [1][2]. The homotryptamine-based inhibitors incorporate an additional methylene spacer between the indole ring and the sulfonamide nitrogen, which alters the vector and conformational freedom of the terminal aryl sulfonamide group relative to the indole binding pocket. This structural difference provides a distinct SAR vector that is not interchangeable with tryptamine-based analogs in lead optimization campaigns [1].

15-lipoxygenase inflammation atherosclerosis sulfonamide indole

Monoamine Oxidase (MAO) Inhibition Landscape: Chain-Length Modulation of MAO-A Susceptibility Within the Indolealkylamine Class

The metabolic stability of indolealkylamines toward monoamine oxidase (MAO)-mediated oxidative deamination is highly sensitive to side-chain structure. A comprehensive in vitro study of 13 α-methyltryptamine (AMT) analogs against recombinant human MAO-A and MAO-B demonstrated that AMT and all analogs inhibited MAO-A with IC₅₀ values spanning a 3,400-fold range (0.049 to 166 μM), while only four analogs additionally inhibited MAO-B (IC₅₀ range: 82–376 μM) [1]. The prototypical α-methyltryptamine (AMT), which bears an α-methyl group on the ethylamine side chain, showed MAO-A inhibitory activity. In contrast, homotryptamine—with its extended propylamine chain—presents a structurally distinct substrate for MAO enzymes. The additional methylene unit in homotryptamine increases the distance between the amine and the indole ring, which is known to modulate MAO substrate recognition, as the enzyme's active site requires a specific spatial relationship between the aromatic ring and the oxidizable amine [1][2]. While direct MAO IC₅₀ data for the unsubstituted parent homotryptamine are not available in the published literature, class-level SAR indicates that the propylamine chain length occupies a distinct position on the MAO substrate/inhibitor spectrum relative to both tryptamine (ethylamine) and longer-chain indolealkylamines [1].

monoamine oxidase MAO-A MAO-B indolealkylamine metabolic stability

Rotatable Bond Count and Conformational Flexibility: Homotryptamine Offers Three sp³ Rotors Between Indole and Amine Versus Two for Tryptamine

The physicochemical differentiation between homotryptamine and its closest structural analog, tryptamine, can be quantified through the number of rotatable bonds in the side chain—a parameter directly relevant to conformational entropy, molecular recognition, and compliance with drug-likeness filters. Homotryptamine (C₁₁H₁₄N₂) possesses three rotatable bonds between the indole C-3 and the terminal amine nitrogen (C3–Cα, Cα–Cβ, Cβ–N), compared to two such bonds in tryptamine (C3–Cα, Cα–N) . This additional rotational degree of freedom increases the conformational sampling space accessible to the protonated amine, which directly impacts binding thermodynamics at aminergic receptors and transporters. The compound's predicted physicochemical profile—boiling point 353.7 ± 25.0 °C, density 1.125 ± 0.06 g/cm³, and storage requirement under inert gas at 2–8 °C—further distinguishes it from tryptamine (predicted boiling point ~311 °C) in practical handling and formulation contexts . These properties are not merely academic distinctions; they directly affect experimental reproducibility, compound handling protocols, and the design of focused chemical libraries for screening campaigns.

rotatable bonds conformational sampling molecular flexibility drug-likeness physicochemical properties

Defined Research and Industrial Application Scenarios for (1H-Indol-3-yl)-1-propanamine Based on Verified Differentiation Evidence


Melatonin Pathway Research: Calibrated AANAT Substrate Selectivity Probe

For laboratories investigating the melatonin biosynthetic pathway or screening for AANAT modulators, (1H-Indol-3-yl)-1-propanamine serves as a mechanistically defined, intermediate-activity substrate. Its ~20-fold reduction in catalytic efficiency relative to serotonin, as established by Khalil et al. (1998) using recombinant AANAT [1], provides a calibrated benchmark for structure–function studies. Unlike serotonin (near-optimal substrate) or 3-indolebutylamine (60-fold reduced, approaching the detection floor), homotryptamine occupies a quantifiable middle ground that enables sensitive detection of mutations, inhibitor effects, or cofactor modulation within the dynamic range of standard radiochemical or fluorimetric AANAT assays. Researchers can use this compound as an internal reference substrate to validate assay linearity and to dissect the contributions of side-chain length to substrate binding and transition-state stabilization.

SSRI Lead Generation: Validated Homotryptamine Scaffold Entry Point for SERT-Focused Medicinal Chemistry

Medicinal chemistry teams pursuing novel selective serotonin reuptake inhibitors (SSRIs) can procure homotryptamine (6245-89-2) as a direct entry point into a chemotype supported by extensive pharmaceutical industry SAR from Bristol-Myers Squibb and others [1][2]. The homotryptamine scaffold has yielded SERT inhibitors with sub-nanomolar affinity (Ki = 0.18 nM) and >1,000-fold selectivity over dopamine and norepinephrine transporters [2]. Critically, the propylamine chain provides a third sp³ carbon that enables conformational restriction strategies (cyclopentyl, tetrahydropyridine, and cyclopropylmethylamine fusions) not geometrically accessible from the tryptamine ethylamine scaffold [3][4]. In contrast, tryptamine- and DMT-based programs predominantly yield 5-HT₂A agonists rather than selective transporter inhibitors, making the homotryptamine scaffold the rational choice for SERT-targeted, non-hallucinogenic antidepressant discovery.

Dual-Target 15-LO/SERT Inhibitor Design: Exploiting Side-Chain Length Differentiation

For programs targeting both 15-lipoxygenase (15-LO) and the serotonin transporter (SERT)—a dual pharmacology of interest in inflammatory depression and neuroinflammation—homotryptamine provides a unique scaffold that simultaneously enables SAR exploration at both targets [1][2]. The Weinstein et al. (2005) study demonstrated that both tryptamine and homotryptamine sulfonamides yield potent 15-LO inhibitors, but the homotryptamine scaffold offers a distinct indole-to-sulfonamide distance vector that differentiates it from tryptamine-based leads for intellectual property purposes [1]. Combined with the established SERT activity of homotryptamine derivatives [2], this creates an opportunity to design chimeric molecules or to use the homotryptamine core in fragment-based screening where both pharmacophores must be accommodated.

MAO Substrate Selectivity Studies: Probing the Under-Characterized Propylamine Chain-Length Niche

The Wagmann et al. (2017) study of α-methyltryptamine analogs established that indolealkylamine MAO inhibitory potency spans a >3,000-fold range (MAO-A IC₅₀: 0.049–166 μM) depending on ring substitution and side-chain modification, yet the unsubstituted propylamine homolog (homotryptamine) remains uncharacterized in this assay system [1]. For academic or industrial laboratories equipped with MAO activity assays, homotryptamine represents a high-value, low-competition research opportunity to fill a gap in the indolealkylamine MAO SAR landscape. Its chain length positions it between the extensively studied tryptamine/AMT region and the less-characterized indolebutylamine region, offering a defined chemical probe for dissecting how side-chain length modulates MAO-A versus MAO-B substrate preference and for evaluating the metabolic stability implications of the propylamine homolog in drug candidate profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1H-Indol-3-yl)-1-propanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.